2,1,3-Benzoxadiazole-5-carbohydrazide

Descripción general

Descripción

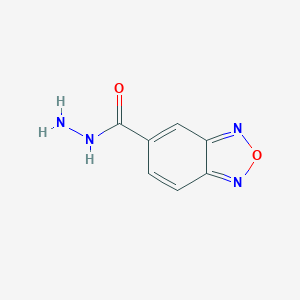

2,1,3-Benzoxadiazole-5-carbohydrazide is a chemical compound with the molecular formula C7H6N4O2. It is known for its unique structure, which includes a benzoxadiazole ring fused with a carbohydrazide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoxadiazole-5-carbohydrazide typically involves the reaction of 2,1,3-benzoxadiazole-5-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,1,3-Benzoxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the carbohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 2,1,3-benzoxadiazole derivatives as effective agents against Mycobacterium tuberculosis (Mtb). A series of novel benzoxadiazole-substituted amino acid hydrazides were synthesized and evaluated for their inhibitory activity against Mtb. These compounds demonstrated significant antibacterial properties while maintaining selectivity and reduced cytotoxicity against mammalian cells. The modifications at various sites (hydrazine, amino acid, and benzoxadiazole) effectively altered both activity and toxicity profiles, making them promising candidates for further development as anti-TB drugs .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Benzoxadiazole derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Material Science Applications

Organic Electronics

2,1,3-Benzoxadiazole-5-carbohydrazide is utilized in the development of organic electronic materials. Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a light-harvesting agent enhances the efficiency of these devices .

Fluorescent Probes

The compound is also employed in the synthesis of fluorescent probes for biological imaging. Benzoxadiazole derivatives exhibit strong fluorescent properties, making them ideal candidates for labeling biomolecules in cellular studies. Their application extends to tracking cellular processes and understanding disease mechanisms at a molecular level .

Photonic Applications

Dye-Sensitized Solar Cells

Research indicates that this compound can serve as an effective photosensitizer in dye-sensitized solar cells (DSSCs). Theoretical studies using Density Functional Theory (DFT) have shown that modifications to the benzoxadiazole structure can enhance light absorption and electron injection efficiency. This makes it a valuable component in the design of next-generation solar energy devices .

Case Study 1: Antimycobacterial Activity

A study involving the synthesis of benzoxadiazole-substituted hydrazides demonstrated their effectiveness against Mtb. The compounds were tested using a modified resazurin microtiter assay (REMA), revealing a spectrum of activity against various bacterial strains. Notably, certain derivatives exhibited high selectivity for Mtb while minimizing toxicity to human cells .

Case Study 2: Fluorescent Labeling

In another investigation, benzoxadiazole-based fluorescent labeling reagents were developed for use in biological assays. These reagents showed high stability and brightness, allowing for effective visualization of cellular components under fluorescence microscopy. The study emphasized the importance of structural modifications to optimize fluorescence properties for specific applications .

Mecanismo De Acción

The mechanism of action of 2,1,3-Benzoxadiazole-5-carbohydrazide varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

- 2,1,3-Benzoxadiazole-5-carboxylic acid hydrazide

- Benzofurazan-5-carboxylic acid hydrazide

Uniqueness

2,1,3-Benzoxadiazole-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

2,1,3-Benzoxadiazole-5-carbohydrazide is a chemical compound with the molecular formula CHNO. Due to its unique structural features, it exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a benzoxadiazole ring fused with a carbohydrazide group. Its structural uniqueness contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 174.15 g/mol |

| Melting Point | 180-182 °C |

| Solubility | Soluble in DMSO |

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Glutathione S-Transferases (GSTs) : The compound selectively inhibits various GST isoforms (e.g., GSTP1-1), which are involved in detoxification processes. This inhibition can sensitize tumor cells to chemotherapeutic agents by disrupting their detoxification pathways .

- Induction of Apoptosis : At submicromolar concentrations, it triggers apoptosis in human tumor cell lines by disrupting the JNK-GSTP1-1 complex.

- Antimicrobial Activity : Studies have shown that derivatives of benzoxadiazole, including this compound, exhibit potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains .

Anticancer Properties

Research indicates that this compound has notable anticancer properties. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Enhance the efficacy of existing chemotherapeutic agents by inhibiting GSTs involved in drug metabolism .

Case Study: Antitumor Activity

A study demonstrated that the compound effectively reduced tumor growth in animal models by inducing apoptosis and inhibiting cancer cell proliferation. The mechanism was linked to its ability to interfere with detoxification pathways within tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Against Mycobacterium tuberculosis : A series of studies highlighted its effectiveness against Mtb, with modifications to its structure enhancing selectivity and potency while reducing cytotoxicity towards mammalian cells .

Table: Antimicrobial Activity Against Various Strains

| Compound | Mtb MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.25 | 16 | 8 |

| Isoniazid | 0.91 | - | - |

| Rifampin | 0.03 | 0.49 | - |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed when administered.

- Distribution : Accumulates preferentially in tumor tissues due to selective inhibition of GSTP1-1.

- Metabolism : Primarily metabolized via conjugation reactions involving GSTs.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial:

Propiedades

IUPAC Name |

2,1,3-benzoxadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHRVMUOPJSRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370733 | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-93-7 | |

| Record name | 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzoxadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.